2-Furanethanol
Overview
Description
2-Furanethanol, also known as furfuryl alcohol, is an organic compound with the molecular formula C(_5)H(_6)O(_2). It is a colorless liquid with a faint odor, commonly used in the synthesis of various chemicals. The compound is characterized by a furan ring attached to a hydroxymethyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanethanol can be synthesized through several methods. One common method involves the reduction of furfural using hydrogen in the presence of a catalyst such as nickel or copper chromite. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural, which is derived from agricultural byproducts like corn cobs and oat hulls. The process involves the use of a fixed-bed reactor where furfural vapor is passed over a catalyst bed at high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Furanethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-furancarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to tetrahydrofurfuryl alcohol using hydrogen in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with catalysts like nickel or palladium.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Furancarboxylic acid.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-Furanethanol has numerous applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of resins, adhesives, and coatings.
Biology: The compound is studied for its potential antimicrobial properties and its role in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of foundry resins, which are essential in metal casting processes.
Mechanism of Action
The mechanism of action of 2-Furanethanol involves its ability to undergo various chemical transformations due to the presence of the hydroxymethyl group attached to the furan ring. This group can participate in hydrogen bonding, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Furancarboxylic acid: An oxidation product of 2-Furanethanol.
Tetrahydrofurfuryl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(furan-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQBNTYWHOHSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348978 | |
Record name | 2-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35942-95-1 | |
Record name | 2-Furanethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35942-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-furanethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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